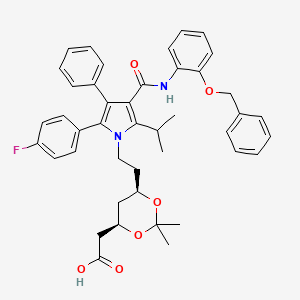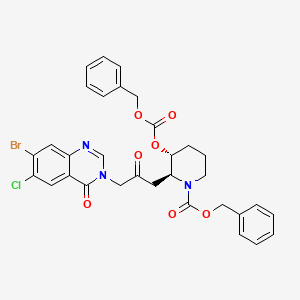
Dioxacarb-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxacarb-d3 is a synthetic compound that has been used in scientific research for its ability to interact with various biochemical and physiological processes. It is a derivative of dioxacarb, a compound that has been used in research for over 30 years. Dioxacarb-d3 is an important part of the scientific research toolkit due to its unique properties, including its stability, solubility, and its ability to interact with a wide range of biological systems.
Aplicaciones Científicas De Investigación
Dioxacarb-d3 is a useful tool for scientific research due to its ability to interact with a wide range of biochemical and physiological processes. It has been used in research on enzyme inhibition, signal transduction, and metabolic pathways. It has also been used in studies of drug delivery, drug metabolism, and drug toxicity.
Mecanismo De Acción
Dioxacarb-d3 is a small molecule that is able to interact with various biochemical and physiological processes. It is able to interact with enzymes, receptors, and other proteins, which allows it to modulate the activity of these proteins. It can also bind to DNA, RNA, and other nucleic acids, which can affect gene expression and other biological processes.
Biochemical and Physiological Effects
Dioxacarb-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, modulate signal transduction pathways, and affect gene expression. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioxacarb-d3 is a useful tool for scientific research due to its stability, solubility, and low cost. It is also easy to synthesize and handle, which makes it well-suited for laboratory experiments. However, it is important to note that dioxacarb-d3 is not water-soluble, so it must be used in a solvent system in order to be effective.
Direcciones Futuras
Dioxacarb-d3 has a wide range of potential applications in scientific research. It could be used to study enzyme inhibition, signal transduction, drug metabolism, and drug toxicity. It could also be used to study gene expression and the effects of drugs on gene expression. Additionally, it could be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of various diseases. Finally, dioxacarb-d3 could be used to study the effects of environmental toxins on biological systems.
Métodos De Síntesis
Dioxacarb-d3 is synthesized from dioxacarb, a compound that is produced by the reaction of 1,4-dioxane with carbon disulfide. The reaction produces a dioxacarb-d3 adduct, which is then purified by recrystallization. This method is simple, cost-effective, and produces a high-purity product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioxacarb-d3 involves the reaction of Dioxacarb with deuterium gas in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Dioxacarb", "Deuterium gas", "Catalyst" ], "Reaction": [ "Dissolve Dioxacarb in a suitable solvent", "Add deuterium gas to the reaction mixture", "Catalyze the reaction with a suitable catalyst", "Heat the reaction mixture to a suitable temperature", "Stir the reaction mixture for a suitable time", "Filter the reaction mixture to obtain the product Dioxacarb-d3" ] } | |
Número CAS |
1219795-12-6 |
Nombre del producto |
Dioxacarb-d3 |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
226.246 |
Nombre IUPAC |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
Clave InChI |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Sinónimos |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



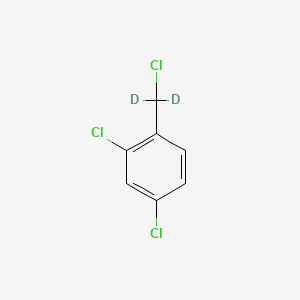
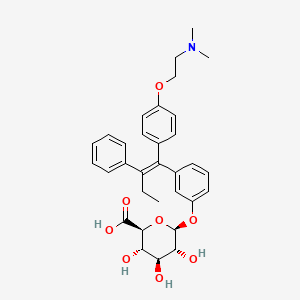
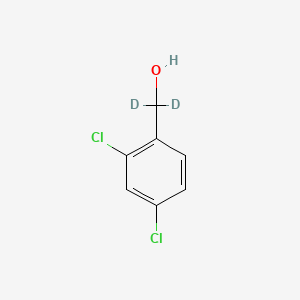
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)
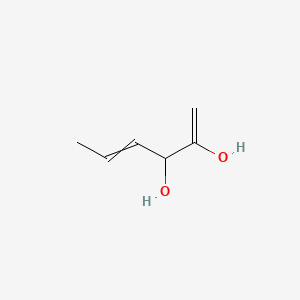
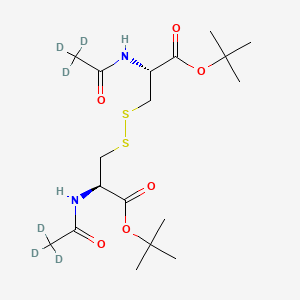
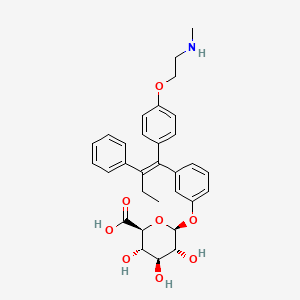
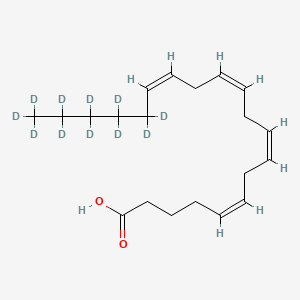
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
